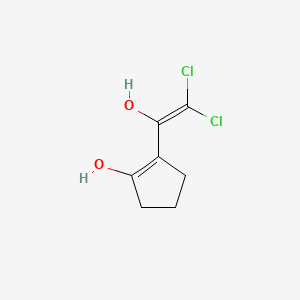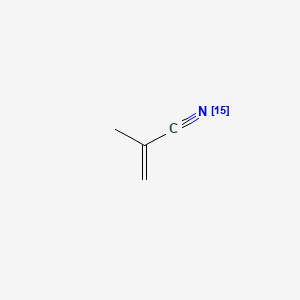
Roxatidine-d10 Hemioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Roxatidine-d10 Hemioxalate is an internal standard used for the quantification of roxatidine by GC- or LC-MS . It is a histamine H2 receptor antagonist and a major active metabolite of roxatidine acetate . Roxatidine reduces histamine-induced adenylate cyclase production in guinea pig parietal cells .
Molecular Structure Analysis
The molecular formula of Roxatidine-d10 Hemioxalate is C17H16D10N2O3 • 1/2C2H2O4 . The SMILES representation is OCC(NCCCOC1=CC=CC(CN2C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C2([2H])[2H])=C1)=O.OC(C(O)=O)=O .Physical And Chemical Properties Analysis
Roxatidine-d10 Hemioxalate is a solid substance . It is soluble in DMSO and water . The molecular weight is 361.5 .Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Roxatidine-d10 Hemioxalate involves the reaction of Roxatidine-d10 with oxalic acid to form Roxatidine-d10 Oxalate, which is then reacted with hydrochloric acid to form Roxatidine-d10 Hydrochloride. The final step involves the reaction of Roxatidine-d10 Hydrochloride with hemioxalate to form Roxatidine-d10 Hemioxalate.", "Starting Materials": ["Roxatidine-d10", "Oxalic acid", "Hydrochloric acid", "Hemioxalate"], "Reaction": ["Step 1: Roxatidine-d10 is reacted with oxalic acid in the presence of a suitable solvent to form Roxatidine-d10 Oxalate.", "Step 2: Roxatidine-d10 Oxalate is then reacted with hydrochloric acid in the presence of a suitable solvent to form Roxatidine-d10 Hydrochloride.", "Step 3: Roxatidine-d10 Hydrochloride is then reacted with hemioxalate in the presence of a suitable solvent to form Roxatidine-d10 Hemioxalate."] } | |
Número CAS |
1794756-35-6 |
Nombre del producto |
Roxatidine-d10 Hemioxalate |
Fórmula molecular |
C19H28N2O7 |
Peso molecular |
406.501 |
Nombre IUPAC |
N-[3-[3-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]phenoxy]propyl]-2-hydroxyacetamide;oxalic acid |
InChI |
InChI=1S/C17H26N2O3.C2H2O4/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;3-1(4)2(5)6/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);(H,3,4)(H,5,6)/i1D2,2D2,3D2,9D2,10D2; |
Clave InChI |
SRDQKICJPUSODU-WPDGUVEOSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(=O)(C(=O)O)O |
Sinónimos |
2-Hydroxy-N-[3-[3-(1-(piperidinyl-d10)methyl)phenoxy]propyl]acetamide Ethanedioate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



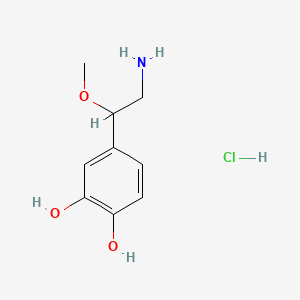
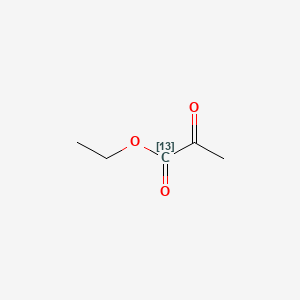
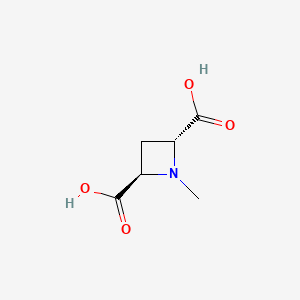
![5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B586189.png)
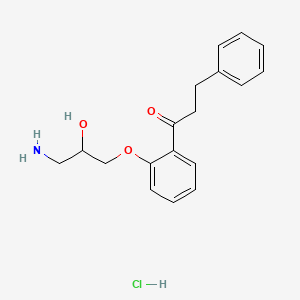



![2h-Furo[2,3-e]isoindole](/img/structure/B586199.png)
